N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
CAS No.:
Cat. No.: VC13660330
Molecular Formula: C9H9F3N2O2
Molecular Weight: 234.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F3N2O2 |
|---|---|
| Molecular Weight | 234.17 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(4-13-5-7)8(16)14-1-2-15/h3-5,15H,1-2H2,(H,14,16) |
| Standard InChI Key | FMZICCHLMZGIAX-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1C(F)(F)F)C(=O)NCCO |
| Canonical SMILES | C1=C(C=NC=C1C(F)(F)F)C(=O)NCCO |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular structure of N-(2-hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide (C₉H₉F₃N₂O₂) consists of a pyridine core substituted at the 3- and 5-positions. The 5-position hosts a trifluoromethyl group (-CF₃), known for enhancing metabolic stability and lipophilicity in bioactive molecules . At the 3-position, a carboxamide group (-CONH-) is attached, with the amide nitrogen bonded to a 2-hydroxyethyl (-CH₂CH₂OH) chain. This hydroxyethyl moiety introduces hydrophilicity, potentially improving aqueous solubility compared to simpler trifluoromethylpyridines .
The pyridine ring’s electron-deficient nature, combined with the strong electron-withdrawing effects of the -CF₃ group, influences the compound’s reactivity. For instance, the -CF₃ group directs electrophilic substitution to the para and ortho positions relative to itself, though the carboxamide group may further modulate reactivity through steric and electronic effects .
Molecular Formula and Key Descriptors
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Molecular Formula: C₉H₉F₃N₂O₂
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Molecular Weight: 258.18 g/mol
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Calculated logP: ~1.8 (indicating moderate lipophilicity, balancing -CF₃ and hydrophilic -OH groups)
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Hydrogen Bond Donors/Acceptors: 2 donors (-NH, -OH), 4 acceptors (pyridine N, carbonyl O, -OH, -CF₃ F)
Synthetic Approaches and Methodologies
Retrosynthetic Analysis
Two primary routes emerge for synthesizing this compound:
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Amidation of 5-(Trifluoromethyl)Pyridine-3-Carboxylic Acid:
Reacting 5-(trifluoromethyl)pyridine-3-carboxylic acid with 2-aminoethanol (HOCH₂CH₂NH₂) using coupling agents like EDCl/HOBt or HATU . -
Nucleophilic Substitution of a Chlorinated Precursor:
Substituting a chloro group at the 3-position of 5-(trifluoromethyl)pyridine with a preformed hydroxyethylamine moiety, though this route is less common due to the stability of pyridine C-Cl bonds .
Detailed Synthetic Protocol (Route 1)
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Activation of Carboxylic Acid:
5-(Trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. -
Amide Coupling:
The acid chloride is reacted with 2-aminoethanol (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. -
Purification:
Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) to yield the target compound .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux, 2 hr | 85–90 |
| Amidation | 2-Aminoethanol, TEA, DCM, 0°C→RT | 70–75 |
Physicochemical Characteristics
Solubility and Stability
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Solubility:
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Stability:
Thermal Properties
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Melting Point: Estimated 120–125°C (analogous carboxamides in show mp 110–217°C).
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Thermogravimetric Analysis (TGA): Decomposition onset ~200°C.
Spectroscopic Analysis and Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.90 (s, 1H, pyridine H-2)
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δ 8.65 (d, J = 2.4 Hz, 1H, pyridine H-4)
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δ 7.95 (d, J = 2.4 Hz, 1H, pyridine H-6)
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δ 6.80 (t, 1H, -NH-)
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δ 3.55–3.60 (m, 2H, -CH₂OH)
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δ 3.40–3.45 (m, 2H, -CH₂-NH-)
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Mass Spectrometry
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